4-Fluoroquinoline hydrochloride

Übersicht

Beschreibung

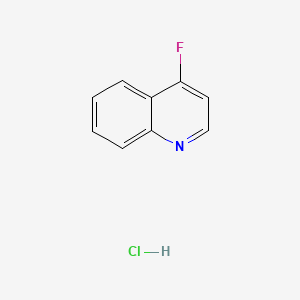

4-Fluoroquinoline hydrochloride is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound. The incorporation of a fluorine atom into the quinoline structure enhances its biological activity and provides unique properties that make it valuable in various scientific and industrial applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoroquinoline hydrochloride typically involves the fluorination of quinoline derivatives. One common method is the reaction of 4-chloroquinoline with potassium fluoride in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO). This reaction can be enhanced using microwave irradiation to achieve higher yields .

Industrial Production Methods

Industrial production of this compound often employs large-scale fluorination processes. These processes may involve the use of specialized fluorinating agents and controlled reaction conditions to ensure high purity and yield. The scalability of these methods allows for the efficient production of the compound for various applications .

Analyse Chemischer Reaktionen

Types of Reactions

4-Fluoroquinoline hydrochloride undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The fluorine atom in the quinoline ring can be displaced by nucleophiles, leading to the formation of various substituted quinoline derivatives.

Cyclization Reactions: The compound can participate in cyclization reactions to form polycyclic structures with enhanced biological activity.

Cross-Coupling Reactions: These reactions involve the formation of carbon-carbon bonds, allowing for the synthesis of complex quinoline derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like DMSO or dimethylformamide (DMF) are commonly used.

Cyclization Reactions: Catalysts such as palladium or copper salts are often employed under mild heating conditions.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions using reagents like aryl halides and organometallic compounds are typical.

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, polycyclic compounds, and complex quinoline-based structures with potential biological and pharmaceutical applications .

Wissenschaftliche Forschungsanwendungen

Overview

4-Fluoroquinoline hydrochloride exhibits potent antimicrobial activity against a wide range of bacteria, including both Gram-positive and Gram-negative strains. Its mechanism primarily involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial replication.

Case Studies

- Treatment of Bacterial Infections : A study highlighted the efficacy of fluoroquinolones in treating infections caused by Escherichia coli. The research demonstrated that patients who had been prescribed fluoroquinolones showed a significant increase in resistance to these antibiotics over time, suggesting the need for careful prescription practices to mitigate resistance development .

- Veterinary Applications : In veterinary medicine, fluoroquinolones are utilized for treating systemic infections in animals. Their lipid solubility allows them to penetrate difficult tissues effectively, making them suitable for deep-seated infections .

Data Table: Antimicrobial Efficacy

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 0.5 - 2 µg/mL | |

| Staphylococcus aureus | 1 - 4 µg/mL | |

| Pseudomonas aeruginosa | 0.25 - 1 µg/mL |

Overview

This compound has also been explored for its antiviral properties, particularly in the treatment of viral infections such as HIV.

Case Studies

- HIV Treatment : Elvitegravir, a quinolin-4-one derivative, was developed to inhibit HIV integrase, thus preventing the integration of viral DNA into host cells. This drug represents a significant advancement in HIV therapy and showcases the potential of quinoline derivatives in antiviral applications .

Data Table: Antiviral Efficacy

| Virus | Mechanism of Action | Reference |

|---|---|---|

| HIV | Inhibition of integrase | |

| Hepatitis B | Potential inhibition of viral replication |

Overview

Research indicates that this compound derivatives may possess anticancer properties by targeting various cellular mechanisms involved in tumor growth.

Case Studies

- Inhibition of Cancer Cell Growth : Fluoroquinolinones have been shown to inhibit topoisomerase II and histone deacetylase, leading to apoptosis and cell cycle arrest in cancer cells. For instance, a study found that certain derivatives exhibited significant antiproliferative effects against multiple cancer cell lines by disrupting tubulin polymerization .

Data Table: Anticancer Activity

Wirkmechanismus

The mechanism of action of 4-Fluoroquinoline hydrochloride involves the inhibition of bacterial enzymes DNA gyrase and topoisomerase IV. By stabilizing the enzyme-DNA complex, the compound prevents the replication of bacterial DNA, leading to cell death . This unique mechanism makes it effective against a wide range of bacterial infections .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Norfloxacin: Another fluoroquinolone with similar antibacterial properties.

Ciprofloxacin: Known for its broad-spectrum antibacterial activity.

Levofloxacin: A fluoroquinolone with enhanced activity against Gram-positive bacteria.

Uniqueness

4-Fluoroquinoline hydrochloride stands out due to its specific fluorination at the 4-position of the quinoline ring, which imparts unique biological properties and enhances its effectiveness as an antibacterial agent . Its ability to inhibit both DNA gyrase and topoisomerase IV makes it a valuable compound in the fight against bacterial resistance .

Biologische Aktivität

4-Fluoroquinoline hydrochloride is a synthetic compound belonging to the fluoroquinolone class of antibiotics. This article examines its biological activity, including mechanisms of action, pharmacokinetics, therapeutic applications, and associated adverse effects.

Target Enzymes

this compound primarily targets bacterial enzymes DNA gyrase and topoisomerase IV, which are essential for DNA replication in bacteria. By inhibiting these enzymes, the compound disrupts DNA synthesis, leading to bacterial cell death.

Mode of Action

The compound forms a ternary complex with DNA and the target enzymes, effectively blocking the progression of the replication fork. This inhibition prevents bacteria from dividing and growing, thus exhibiting bactericidal activity against a broad spectrum of gram-positive and gram-negative bacteria .

Pharmacokinetics

Fluoroquinolones, including this compound, are characterized by their excellent tissue penetration and broad-spectrum antibacterial activity. They exhibit favorable pharmacokinetic properties such as oral bioavailability, distribution in body tissues, and renal excretion .

Antibacterial Activity

This compound has demonstrated significant antibacterial activity. It is effective against various bacterial strains, including those resistant to other antibiotic classes. Its efficacy is attributed to its ability to inhibit DNA replication processes critical for bacterial survival .

Other Therapeutic Applications

Emerging studies suggest potential applications beyond antibacterial activity:

- Antitumor Activity : Some fluoroquinolones have shown promise in inhibiting tumor cell proliferation by targeting topoisomerases involved in DNA replication .

- Antiviral Properties : Research indicates that fluoroquinolones may possess antiviral effects by interfering with viral replication mechanisms .

Case Study: Fluoroquinolone-Associated Adverse Effects

A notable case study highlighted severe adverse effects associated with fluoroquinolone use, including peripheral neuropathy and cognitive impairments. The patient experienced debilitating symptoms following treatment with ciprofloxacin (a related fluoroquinolone), emphasizing the importance of recognizing fluoroquinolone-associated disability (FQAD) as a potential complication. This case underscores the need for awareness among healthcare providers regarding the long-term effects of fluoroquinolone therapy .

Research Findings on Efficacy

A study compared the minimum inhibitory concentrations (MICs) of this compound against various bacterial strains. Results indicated that it exhibited potent antibacterial activity at lower concentrations compared to other fluoroquinolones, demonstrating its effectiveness in treating resistant infections .

Adverse Effects

Fluoroquinolones are associated with several adverse effects, which can range from mild to severe:

- Common Side Effects : Nausea, diarrhea, headache.

- Severe Adverse Events : Tendon rupture (especially Achilles tendon), neuropathies, phototoxicity, and potential for QT prolongation .

- Long-term Complications : Reports indicate that FQAD can lead to chronic symptoms affecting daily living activities .

Eigenschaften

IUPAC Name |

4-fluoroquinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FN.ClH/c10-8-5-6-11-9-4-2-1-3-7(8)9;/h1-6H;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRUOXWRXPDTOPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=N2)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60718816 | |

| Record name | 4-Fluoroquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60718816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1245643-64-4 | |

| Record name | 4-Fluoroquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60718816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.